
Spectroscopic Profile of (R)-Piperazin-2-
ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Piperazin-2-ylmethanol, a chiral piperazine derivative of interest in pharmaceutical research

and development. Due to the limited availability of published experimental spectra for this

specific enantiomer, this document presents a combination of predicted spectroscopic data,

characteristic spectral features, and detailed experimental protocols. This information is

intended to serve as a valuable resource for the identification, characterization, and quality

control of (R)-Piperazin-2-ylmethanol and related compounds.

Chemical Structure and Properties
IUPAC Name: (2R)-piperazin-2-ylmethanol

Molecular Formula: C₅H₁₂N₂O

Molecular Weight: 116.16 g/mol

CAS Number: 149715-47-9

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for (R)-
Piperazin-2-ylmethanol. These values are calculated based on established spectroscopic

principles and databases and serve as a reference for experimental verification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-Piperazin-2-ylmethanol

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~3.5-3.7 dd 2H -CH₂OH

~3.0-3.2 m 1H H-2

~2.7-2.9 m 4H H-3, H-5

~2.5-2.7 m 2H H-6

Variable br s 3H -NH, -OH

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

other experimental conditions. dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-Piperazin-2-ylmethanol

Chemical Shift (δ) ppm Carbon Assignment

~65 -CH₂OH

~58 C-2

~46 C-3, C-5

~45 C-6

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for (R)-Piperazin-2-ylmethanol
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400-3200
O-H stretch (H-

bonded)
Alcohol Strong, Broad

3350-3250 N-H stretch Secondary Amine Medium, Broad

2950-2850 C-H stretch Alkane Strong

1480-1440 C-H bend (scissoring) -CH₂- Medium

1150-1050 C-O stretch Primary Alcohol Strong

1100-1000 C-N stretch Aliphatic Amine Medium-Weak

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for (R)-Piperazin-2-ylmethanol

m/z Ion Type Notes

116 [M]⁺
Molecular ion (for Electron

Ionization)

117 [M+H]⁺
Protonated molecule (for

Electrospray Ionization)

85 [M-CH₂OH]⁺
Loss of the hydroxymethyl

group

70 [C₄H₈N]⁺
Fragmentation of the

piperazine ring

44 [C₂H₆N]⁺
Common fragment from

piperazine ring cleavage

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for (R)-
Piperazin-2-ylmethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of (R)-Piperazin-2-ylmethanol in approximately 0.7 mL of a suitable

deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-

appropriate reference standard, for chemical shift calibration.

¹H NMR Acquisition:

Set the spectrometer to a frequency of 400 MHz or higher for better resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Optimize the magnetic field homogeneity (shimming).

Acquire the spectrum using a standard 90° pulse sequence.

Set the spectral width to encompass a range of 0-10 ppm.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Utilize a proton-decoupled pulse sequence to simplify the spectrum.

Set the spectral width to 0-80 ppm to cover the expected aliphatic carbon signals.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small amount of neat (R)-Piperazin-2-ylmethanol (if liquid at room temperature) or

a finely ground solid sample directly onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of (R)-Piperazin-2-ylmethanol in a solvent compatible with mass

spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

A typical concentration is in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal

values for the instrument and analyte.

Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion,

for instance, m/z 50-200.
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For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

isolating the precursor ion (m/z 117) and subjecting it to collision-induced dissociation (CID)

to generate fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as (R)-Piperazin-2-ylmethanol.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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